Product packaging for N'-Oleoyl-N,N-diethylethylenediamine(Cat. No.:CAS No. 13282-67-2)

N'-Oleoyl-N,N-diethylethylenediamine

Cat. No.: B083277
CAS No.: 13282-67-2
M. Wt: 380.7 g/mol
InChI Key: WCSBDRIEINNXNW-YPKPFQOOSA-N
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Description

Context within Amide-Functionalized Lipids and Polyamines in Biomedical Science

Amide-functionalized lipids are a broad class of molecules that play crucial roles in cellular structure and signaling. nih.govnih.gov The amide linkage provides chemical stability, and the lipid component facilitates interaction with cell membranes and other hydrophobic environments. nih.gov In biomedical science, these lipids are explored for their potential in drug delivery systems, such as liposomes and lipid nanoparticles, due to their biocompatibility and ability to encapsulate therapeutic agents. mdpi.comrsc.org

Polyamines, such as ethylenediamine (B42938) and its derivatives, are organic compounds with two or more primary amino groups. tcichemicals.comfrontiersin.org They are ubiquitous in living organisms and are involved in a wide array of cellular processes, including cell growth, proliferation, and differentiation. frontiersin.orgnih.gov In the context of biomedical research, polyamines are investigated as building blocks for synthesizing bioactive molecules and as components of drug delivery vectors, owing to their positive charge at physiological pH, which allows for interaction with negatively charged molecules like nucleic acids. tcichemicals.comresearchgate.net

N'-Oleoyl-N,N-diethylethylenediamine merges these two classes of molecules. The oleoyl (B10858665) group provides the lipid character, while the N,N-diethylethylenediamine moiety introduces the polyamine nature. This combination suggests its potential as a cationic lipid, which could be a valuable tool in gene delivery and transfection applications. researchgate.netnih.gov

Significance in Contemporary Chemical and Biological Investigations of Lipidic Conjugates

The study of lipidic conjugates is a burgeoning field in chemical biology, focusing on the synthesis and application of molecules that combine lipids with other functional moieties, such as peptides, polymers, or small molecules. nih.govacs.org These conjugates are designed to harness the properties of each component to create novel materials with specific functions. For instance, lipid-drug conjugates can enhance the bioavailability and targeting of pharmaceuticals. nih.gov

This compound is significant in this context as a model system for understanding how the interplay between a specific lipid tail and a polyamine headgroup influences the physicochemical properties and biological activity of a molecule. Research on analogous compounds, such as other fatty acid amides and cationic lipids, provides insights into the potential behavior of this compound. mdpi.comnih.gov

Studies on similar cationic lipids have shown that the nature of the hydrophobic tail and the headgroup's charge and structure are critical determinants of their efficiency in forming stable complexes with DNA or RNA and their ability to traverse cell membranes. researchgate.netnih.gov The unsaturation in the oleoyl tail of this compound is expected to impart fluidity to lipid assemblies, a property that can be advantageous for membrane fusion and endosomal escape in drug and gene delivery applications. scielo.org.mx

While direct and extensive research on this compound is still emerging, its structural attributes place it as a compound of high interest for future investigations into novel drug delivery systems, biomaterials, and tools for chemical biology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H48N2O B083277 N'-Oleoyl-N,N-diethylethylenediamine CAS No. 13282-67-2

Properties

IUPAC Name

(Z)-N-[2-(diethylamino)ethyl]octadec-9-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H48N2O/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26(5-2)6-3/h13-14H,4-12,15-23H2,1-3H3,(H,25,27)/b14-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCSBDRIEINNXNW-YPKPFQOOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCCN(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)NCCN(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H48N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13282-67-2
Record name 9-Octadecenamide, (Z)-
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-Diethyl-N'-oleoylethylenediamine
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Synthetic Strategies and Chemical Derivatization of N Oleoyl N,n Diethylethylenediamine

Methodologies for N,N-Diethylethylenediamine Precursor Synthesis

N,N-diethylethylenediamine, the foundational precursor, can be synthesized through several strategic routes, including those based on acrylonitrile (B1666552), the hydrogenation of nitrile intermediates, and direct alkylation reactions.

Acrylonitrile-Based Hydrolysis, Addition, and Degradation Pathways

One established pathway involves the use of acrylonitrile. Cyanoethylation, an addition reaction of a compound with an active hydrogen to acrylonitrile, is a key process. chalmers.se Amines, containing electron-withdrawing groups, readily react with acrylonitrile in what is known as an aza-Michael addition reaction. chalmers.senih.gov This process can be used to synthesize intermediates that, upon subsequent chemical modification such as reduction of the nitrile group, can yield the desired diamine. For instance, a general approach involves the reaction of an amine with acrylonitrile to form an alkyliminobis-propionitrile or an alkyliminopropionitrile. nih.gov The resulting nitrile can then be converted to an amine through reduction. chalmers.se

Hydrogenation of Ethylenediaminoacetonitrile Approaches

A common strategy in the synthesis of complex amines is the reduction of a nitrile (cyano) group to a primary amine. This is applicable to the synthesis of N,N-diethylethylenediamine from a suitable nitrile precursor. A historical method, for example, involves a two-step process where a dialkylamino acetonitrile (B52724) is first synthesized. google.compatsnap.com This intermediate is then subjected to a reduction step, where the nitrile group is reduced to an amino group, yielding the final dialkylaminoethylamine product. google.compatsnap.com While effective, this pathway can involve hazardous reagents like sodium metal and may have limitations in yield. google.com

Alkylation Reactions Utilizing Diethylamine (B46881) and Chloroethylamine Hydrochloride

A more direct and high-yield approach involves the alkylation of diethylamine with 2-chloroethylamine (B1212225) hydrochloride. google.comgoogle.com This reaction is typically performed under controlled conditions in a high-pressure autoclave to facilitate the formation of N,N-diethylethylenediamine. google.compatsnap.comgoogle.com

Autoclave Reaction Parameters and Catalytic Considerations (e.g., Lewis Acid Catalysis)

The synthesis of N,N-diethylethylenediamine via the alkylation of diethylamine with 2-chloroethylamine hydrochloride is effectively carried out in an autoclave under specific temperature and pressure conditions. google.comgoogle.com The reaction temperature is maintained between 100°C and 200°C, with a reaction pressure ranging from 0.52 to 1.60 MPa. google.comgoogle.com The reaction time typically spans from 3 to 8 hours. google.comgoogle.com

To enhance the reaction efficiency, a Lewis acid catalyst is often employed. google.comgoogle.com Lewis acids function by accepting an electron pair, which can activate a substrate and increase its reactivity. wikipedia.orgyoutube.com In this synthesis, catalysts such as cuprous chloride or aluminum chloride are added, typically in an amount of 1% to 3% of the molar quantity of 2-chloroethylamine hydrochloride. google.comgoogle.com An optimized set of parameters specifies a reaction temperature of 150°C, a pressure of 1 MPa, and a reaction time of 5 hours, using cuprous chloride as the catalyst. google.comgoogle.com

ParameterValue RangeOptimized Value
Reaction Temperature100 - 200 °C150 °C
Reaction Pressure0.52 - 1.60 MPa1.0 MPa
Reaction Time3 - 8 hours5 hours
Molar Ratio (Diethylamine : 2-Chloroethylamine HCl)1:1 to 8:14:1
Lewis Acid CatalystCuprous Chloride or Aluminum ChlorideCuprous Chloride (2% molar equivalent of 2-Chloroethylamine HCl)
Role of Acid-Binding Agents and pH Control in Reaction Yields

During the alkylation reaction, hydrochloric acid is generated as a byproduct, which can protonate the amine reactants and inhibit the reaction. To neutralize this acid, an acid-binding agent is crucial. A sodium methoxide (B1231860) solution in methanol (B129727) is commonly used for this purpose. google.comgoogle.com The molar ratio of sodium methoxide to 2-chloroethylamine hydrochloride is typically maintained between 0.9:1 and 1.1:1, with an optimal ratio of 1:1. google.comgoogle.com

Upon completion of the reaction, the resulting mixture is treated with a lye solution to adjust the pH to 13 or greater. google.compatsnap.comgoogle.com This strong alkaline condition is necessary to neutralize any remaining acid and deprotonate the amine product, converting it into its free base form. patsnap.com This step facilitates the separation of the organic product (oil phase) from the aqueous phase, allowing for its isolation and subsequent purification by rectification. google.comgoogle.com Suitable lye solutions include saturated aqueous solutions of sodium hydroxide (B78521) or potassium hydroxide. google.comgoogle.com

Amide Coupling and Oleoylation Procedures for N'-Oleoyl-N,N-diethylethylenediamine Formation

The final step in the synthesis is the formation of the amide bond between the primary amine group of N,N-diethylethylenediamine and the carboxyl group of oleic acid. This process is known as oleoylation. Direct condensation between a carboxylic acid and an amine to form an amide is often impractical. nih.gov Therefore, activation of the carboxylic acid is necessary to promote the amide coupling. nih.gov

This activation can be achieved using various coupling reagents. nih.govgoogle.com A common method involves the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), often in combination with an additive like N-hydroxysuccinimide (NHS). nih.gov This two-step process first forms a stable active ester from the oleic acid. nih.gov Subsequently, the primary amine of N,N-diethylethylenediamine performs a nucleophilic attack on this activated ester, forming the stable amide bond of this compound and releasing the coupling agent byproduct. nih.gov The reaction of the N-hydroxysuccinimide ester with an amine is an example of such a nucleophilic attack, for which the amine must be deprotonated. nih.gov

Advanced Derivatization Strategies for this compound Analogues

Advanced derivatization strategies for this compound focus on two primary locations: the terminal tertiary amine and the unsaturated oleoyl (B10858665) chain. These modifications allow for a systematic investigation of how changes in polarity, charge, and lipophilicity affect the molecule's biological profile.

Functionalization at the Terminal Amine Moiety for Structure-Activity Studies

The tertiary amine of the N,N-diethylethylenediamine moiety is a key site for functionalization to modulate the compound's polarity and introduce new functionalities. Common strategies include quaternization and the synthesis of bioisosteres.

Quaternization: The lone pair of electrons on the nitrogen atom of the terminal diethylamino group allows for quaternization reactions with various alkyl halides. This introduces a permanent positive charge, significantly increasing the hydrophilicity of the molecule. The choice of the alkylating agent can be varied to study the effect of the N-substituent's size and nature on biological activity. For instance, quaternization with small alkyl halides like methyl iodide or ethyl bromide can provide insights into the importance of a localized positive charge, while larger, more lipophilic alkyl halides can be used to balance the increased polarity.

Hypothetical Data Table: Quaternization of this compound and its effect on Polarity.

Derivative Alkylating Agent Predicted LogP Predicted Water Solubility
1 None (Parent Compound) 5.8 Low
1a Methyl Iodide 2.5 High
1b Ethyl Bromide 2.9 Moderate

| 1c | Benzyl Chloride | 4.2 | Low |

Hypothetical Data Table: Bioisosteric Replacement of the Terminal Amine and Predicted Bioactivity.

Analogue Terminal Group Predicted Receptor Binding Affinity (IC50, nM)
1 N,N-diethylamino 150
2a Pyrrolidino 120
2b Piperidino 180

| 2c | Morpholino | 250 |

Modifications of the Oleoyl Chain for Lipophilicity and Bioactivity Probing

The oleoyl chain, with its cis-double bond at the C9 position, is a critical determinant of the molecule's lipophilicity and can be a target for various chemical modifications to explore its role in biological interactions.

Modifications at the Double Bond: The double bond of the oleoyl chain is susceptible to a range of chemical transformations, including epoxidation, dihydroxylation, and oxidative cleavage.

Epoxidation: Reaction with peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), can convert the double bond into an epoxide. This introduces a polar, reactive functional group into the lipophilic tail, which can alter binding interactions and metabolic stability.

Dihydroxylation: The double bond can be dihydroxylated to form a vicinal diol using reagents like osmium tetroxide or through epoxidation followed by hydrolysis. This significantly increases the polarity of the acyl chain.

Oxidative Cleavage: Strong oxidizing agents, such as ozone followed by a reductive or oxidative workup, can cleave the double bond, leading to the formation of shorter-chain derivatives with terminal aldehyde or carboxylic acid functionalities. These derivatives can be further functionalized to introduce a wide array of chemical moieties.

Hypothetical Data Table: Modification of the Oleoyl Chain and its Effect on Lipophilicity and Bioactivity.

Derivative Modification Predicted LogP Predicted Bioactivity Score
1 None (Oleoyl) 5.8 0.85
3a Epoxidation 4.9 0.70
3b Dihydroxylation 3.5 0.55

| 3c | Oxidative Cleavage (to Azelaic acid amide) | 2.1 | 0.40 |

Chain Length and Saturation: The length and degree of saturation of the acyl chain can be systematically varied to probe the optimal lipophilicity for biological activity. This can be achieved by synthesizing analogues with different fatty acid chains, such as stearoyl (C18:0, saturated), linoleoyl (C18:2), or shorter and longer saturated and unsaturated fatty acids. These modifications directly impact the molecule's ability to partition into lipid membranes and interact with hydrophobic binding pockets of target proteins.

Analytical Methodologies for Characterization and Quantification in Research

Spectroscopic Approaches for Structural Elucidation of N'-Oleoyl-N,N-diethylethylenediamine

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound, providing unambiguous evidence of its atomic framework through ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals that correspond to the different hydrogen atoms in the molecule. Key resonances include:

Olefinic Protons: A multiplet signal appearing around 5.34 ppm is characteristic of the two protons on the cis-double bond (-CH=CH-) of the oleoyl (B10858665) group.

Amide Proton: A broad signal corresponding to the amide N-H proton is typically observed.

Ethylenediamine (B42938) and Diethylamino Groups: Signals for the methylene (B1212753) protons of the ethylenediamine bridge and the methylene and methyl protons of the N,N-diethyl group appear in the upfield region. Specifically, the protons of the ethyl groups on the tertiary amine and the methylene groups of the ethylenediamine linker give rise to distinct multiplets and triplets.

Aliphatic Chain: A series of signals corresponding to the numerous methylene groups of the long oleoyl fatty acid chain are present, along with a terminal methyl group signal. chemicalbook.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. Expected key resonances include:

Carbonyl Carbon: A signal in the downfield region (typically around 173 ppm) corresponding to the amide carbonyl carbon.

Olefinic Carbons: Two signals in the region of 129-130 ppm for the two carbons of the C=C double bond.

Aliphatic and Amine Carbons: A series of signals in the upfield region representing the carbons of the long alkyl chain, the ethylenediamine linker, and the N,N-diethyl groups.

The precise chemical shifts and coupling constants observed in both ¹H and ¹³C NMR spectra allow for the complete and unambiguous assignment of the molecule's structure.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

Functional Group Proton Type Predicted Chemical Shift (ppm)
Oleoyl Chain Terminal CH₃ ~0.88
Oleoyl Chain Aliphatic (CH₂)n ~1.2-1.6
Oleoyl Chain Allylic CH₂ ~2.01
Oleoyl Chain α-CH₂ to C=O ~2.15
Oleoyl Chain Olefinic CH=CH ~5.34
Ethylenediamine N-CH₂-CH₂-N Multiplets
Diethylamino N-CH₂-CH₃ Quartet
Diethylamino N-CH₂-CH₃ Triplet

Mass spectrometry is a critical tool for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. The molecular formula of the compound is C₂₄H₄₈N₂O, corresponding to a molecular weight of approximately 380.65 g/mol .

Using soft ionization techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be expected as the base peak, confirming the molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.

Tandem mass spectrometry (MS/MS) experiments induce fragmentation of the parent ion, yielding structurally informative product ions. For this compound, the most common fragmentation pathway involves the cleavage of the amide bond (N-CO). nih.gov This would result in the formation of a characteristic acylium ion from the oleoyl portion and a fragment corresponding to the protonated N,N-diethylethylenediamine moiety. Other fragmentation patterns can arise from cleavages within the long alkyl chain. libretexts.orgcas.cn The analysis of these fragments allows for the precise confirmation of the connectivity of the oleoyl group to the ethylenediamine backbone.

Table 2: Expected Key Ions in the Mass Spectrum of this compound

Ion Description Expected m/z
[M+H]⁺ Protonated Molecule ~381.66
[C₁₈H₃₃O]⁺ Oleoyl acylium ion ~265.25

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating this compound from reaction mixtures or complex samples, assessing its purity, and performing quantification.

High-Performance Liquid Chromatography (HPLC), particularly in reversed-phase mode, is a powerful technique for the analysis of long-chain fatty acid amides like this compound. hplc.eu

A typical reversed-phase HPLC method would utilize a C18 stationary phase, which separates compounds based on their hydrophobicity. frontiersin.org The mobile phase would likely consist of a gradient of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water. aocs.org This allows for the efficient elution of the highly lipophilic molecule from the column.

Detection can be achieved using several methods. While the molecule lacks a strong chromophore for UV-Vis detection at higher wavelengths, it can be detected at lower wavelengths (around 205-210 nm). aocs.org More commonly, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used for more universal detection. The most sensitive and specific detection method is coupling the HPLC system to a mass spectrometer (LC-MS). nih.govuib.no LC-MS allows for both quantification and confirmation of the compound's identity based on its mass-to-charge ratio. nih.gov This technique is particularly valuable for analyzing the compound in complex biological or chemical matrices.

Table 3: Typical HPLC-MS Parameters for Analysis of Long-Chain Fatty Acid Amides

Parameter Condition
Column Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Flow Rate 0.2 - 0.5 mL/min
Gradient Gradient elution from lower to higher organic content

Gas Chromatography (GC) is a high-resolution separation technique, but its application to this compound is challenging due to the compound's low volatility and high melting point, which are characteristic of long-chain acid amides. oup.com Direct analysis by GC would require very high temperatures, risking thermal degradation.

To overcome this limitation, derivatization is typically employed. nih.gov This process chemically modifies the molecule to increase its volatility and thermal stability. researchgate.net For this compound, the primary and secondary amine protons are the most likely sites for derivatization. Common derivatization strategies include:

Acylation: Reacting the amine groups with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyric anhydride (HFBA) to form stable, volatile fluoroacyl derivatives. researchgate.net

Silylation: Using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to replace the active hydrogens with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups. researchgate.net

Once derivatized, the compound can be readily analyzed by GC, often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (GC-MS) for definitive identification based on the fragmentation pattern of the derivative. atlantis-press.comresearchgate.net GC-MS analysis of the derivatized compound provides a highly specific and sensitive method for its detection and quantification. atlantis-press.com

Structure Activity Relationship Sar Studies and Molecular Design

Impact of Oleoyl (B10858665) Chain Modifications on Biological Efficacy and Membrane Interactions

The hydrophobic oleoyl chain is a critical component that governs how N'-Oleoyl-N,N-diethylethylenediamine interacts with and inserts into the lipid bilayers of cell membranes. Modifications to this chain can profoundly alter the compound's physicochemical properties and, consequently, its biological efficacy.

Key characteristics of the oleoyl chain that influence its function include its length, degree of unsaturation, and stereochemistry. frontiersin.org The oleoyl group, an 18-carbon chain with a single cis double bond, imparts a specific kinked geometry. This kink disrupts the orderly packing of membrane phospholipids, thereby increasing membrane fluidity. nih.gov This alteration of membrane properties can facilitate processes such as membrane fusion and cellular uptake.

Research on similar cationic lipids has demonstrated that the purity and nature of the acyl chain are significant. For instance, while it is often assumed that unsaturated chains enhance transfection efficacy, studies have shown that a certain percentage of saturated lipids in a mixture does not necessarily harm performance. nih.gov The interaction is complex; for example, oleic acid can induce curvature frustration in membranes, potentially driving them toward non-lamellar phases, which can be crucial for biological processes like endosomal escape. nih.gov The presence of fatty acids within a membrane can also influence how other molecules, such as peptides, interact with the bilayer, suggesting that modifications to the oleoyl chain could modulate the compound's interactions with membrane-associated proteins. acs.org

Systematic modifications to the oleoyl chain can be explored to fine-tune these properties. Replacing the oleoyl group with a saturated chain of the same length (stearoyl) would result in a linear conformation, promoting tighter lipid packing and decreasing membrane fluidity. frontiersin.org Conversely, introducing additional double bonds (e.g., linoleoyl) would increase the degree of kinking and further enhance membrane fluidity.

Table 1: Predicted Impact of Oleoyl Chain Modifications on Membrane Properties

Acyl Chain Modification Structure Predicted Effect on Membrane Fluidity Predicted Impact on Lipid Packing
Oleoyl (Reference) C18:1 (cis) Baseline Disrupted packing due to kink
Stearoyl C18:0 Decrease Tighter, more ordered packing
Linoleoyl C18:2 (cis,cis) Increase Highly disrupted packing
Elaidoyl C18:1 (trans) Slight Decrease More linear, closer to saturated
Myristoyl C14:0 Decrease Tighter packing, thinner bilayer

Effects of Amine Functionalization on Receptor Affinity and Cellular Uptake

The N,N-diethylethylenediamine headgroup is the primary site of interaction with the negatively charged surfaces of cell membranes and specific receptors. As a cationic amphiphile, the positive charge of the protonated amine group is crucial for its initial electrostatic attraction to cells. researchgate.net The specific structure of this headgroup, including the number and type of amine functionalities, dictates the strength of these interactions and can influence downstream biological events. researchgate.net

Recent studies have shown that the amine headgroups of ionizable lipids are not merely for electrostatic interaction but can act as immunostimulatory adjuvants by directly binding to receptors such as Toll-like receptor 4 (TLR4) and CD1d. researchgate.netnih.gov This binding can trigger innate and adaptive immune responses, a critical consideration in vaccine development and immunotherapy. researchgate.net The chemical architecture of the headgroup can therefore be modified to modulate the type and intensity of the desired immune response. researchgate.net

Functionalization of the N,N-diethylethylenediamine moiety offers a strategy to optimize receptor affinity and cellular uptake. For instance, altering the alkyl substituents on the tertiary amine (from diethyl to dimethyl) can impact steric hindrance and the hydration shell of the headgroup, which may affect binding affinity. researchgate.net Introducing additional amine groups could increase the charge density, potentially enhancing binding to nucleic acids or cell surfaces, a strategy used in multivalent cationic lipids. nih.govtaylorfrancis.com

Table 2: Potential Effects of Amine Headgroup Modifications

Headgroup Modification Potential Change in Property Rationale
N,N-dimethylethylenediamine Altered steric profile, potential increase in pKa Smaller methyl groups reduce steric bulk compared to ethyl groups.
N,N,N'-triethylethylenediamine Increased steric hindrance Addition of another ethyl group could block receptor access.
Spermidine Conjugate Increased positive charge, enhanced nucleic acid binding Polyamines like spermidine provide multiple protonatable sites.
Guanidinium Conjugate Higher, more stable positive charge The guanidinium group is strongly basic and remains protonated over a wider pH range. researchgate.net

Combinatorial Chemistry Approaches in this compound Library Generation for Drug Discovery

Combinatorial chemistry is a powerful technique for accelerating drug discovery by rapidly synthesizing a large number of diverse but structurally related compounds, known as a library. ijpsonline.comnih.gov This approach is particularly well-suited for optimizing lipid-like molecules, often termed "lipidoids," where the tedious nature of conventional synthesis can hinder the exploration of structure-activity relationships. nih.govworldscientific.comnih.gov

For this compound, a combinatorial approach can be used to generate a vast library of analogs by varying both the hydrophobic tail and the amine headgroup. The synthesis can be performed in a parallel fashion, for example, by reacting a library of different amines with oleoyl chloride or, conversely, by reacting N,N-diethylethylenediamine with a library of different acyl chlorides. nih.govacs.org This allows for the systematic exploration of how changes in both parts of the molecule affect its function.

Once a library is synthesized, high-throughput screening methods are employed to identify the most active compounds for a specific biological application, such as gene delivery or antimicrobial activity. nih.govacs.org The "winning" compounds from the screen can then be identified and optimized in a subsequent generation of the library. worldscientific.comnih.gov This iterative process of synthesis and screening dramatically accelerates the lead identification and optimization phases of drug discovery.

Table 3: Schematic for a Combinatorial Library Based on this compound Scaffold

Library Component Building Blocks (Examples) Resulting Diversity
Acyl Chlorides (Tails) Oleoyl Chloride, Stearoyl Chloride, Linoleoyl Chloride, Lauroyl Chloride Variations in chain length and saturation.
Diamines (Headgroups) N,N-Diethylethylenediamine, N,N-Dimethylethylenediamine, Piperazine derivatives, N-Boc-ethylenediamine Variations in charge, pKa, steric bulk, and hydrogen bonding capacity.

Reaction of an array of acyl chlorides with an array of diamines can generate a large matrix of distinct lipid-like molecules for screening.

Computational Chemistry and Molecular Modeling in SAR Prediction and Lead Optimization

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, offering the ability to predict molecular properties and interactions in silico, thereby saving significant time and resources. iipseries.org These methods are particularly valuable for rationalizing SAR and guiding the design of more potent and specific molecules. nih.govmdpi.com

For a compound like this compound, various computational techniques can be applied. Molecular dynamics (MD) simulations can provide detailed insights into how the molecule inserts into and perturbs a model cell membrane. mdpi.comyoutube.com These simulations can reveal how modifications to the oleoyl chain affect membrane fluidity, thickness, and curvature stress, corroborating experimental findings. youtube.com

Furthermore, molecular docking can be used to predict the binding affinity and orientation of analogs within the binding pocket of a target receptor, such as TLR4. This can help prioritize which modifications to the amine headgroup are most likely to improve receptor affinity. nih.gov As a lead optimization campaign progresses and a dataset of active and inactive analogs is generated, quantitative structure-activity relationship (QSAR) models and machine learning approaches can be developed. nih.govchemrxiv.org These models use molecular descriptors to build a statistical relationship between a molecule's structure and its biological activity, enabling the prediction of the potency of novel, unsynthesized compounds. nih.gov

Table 4: Application of Computational Methods in SAR Studies

Computational Method Application for this compound Insights Gained
Molecular Dynamics (MD) Simulating the compound within a lipid bilayer. Understanding of membrane insertion, disruption, and fluidity changes. mdpi.comyoutube.com
Molecular Docking Predicting binding mode and affinity to target receptors (e.g., TLR4). Rationalizing headgroup modifications for improved receptor affinity.
Quantum Mechanics (QM) Calculating electrostatic potential and pKa of the amine headgroup. Predicting charge state and interaction strength at physiological pH.
QSAR / Machine Learning Building predictive models from a library of synthesized analogs. Predicting the activity of virtual compounds to guide synthesis priorities. nih.govchemrxiv.org

Applications in Advanced Drug Delivery Systems and Biomedical Technologies

Role in Liposomal Formulations for Nucleic Acid Delivery

Cationic lipids are integral to non-viral gene delivery systems, primarily due to their ability to form complexes with negatively charged nucleic acids through electrostatic interactions. These lipids typically consist of a positively charged headgroup, a hydrophobic tail, and a linker. The structure of these components significantly influences the stability, biodegradability, and transfection efficiency of the resulting liposomal formulations. N'-Oleoyl-N,N-diethylethylenediamine fits this structural paradigm, with its oleoyl (B10858665) chain serving as the hydrophobic domain and the N,N-diethylethylenediamine portion acting as the cationic headgroup.

Poly(beta-amino esters) (PBAEs) are a class of cationic polymers widely investigated for the delivery of nucleic acids like siRNA. researchgate.netnih.gov They are capable of condensing anionic genetic material into nanoparticles known as polyplexes, which can protect the cargo from degradation and facilitate cellular uptake. nih.govnih.gov The efficiency of these polyplexes is often enhanced by incorporating lipid components to form lipo-polyplexes, which can improve colloidal stability and interaction with cell membranes. researchgate.netnih.gov

The transfection efficiency of a cationic lipid is highly dependent on its molecular structure. nih.gov The positively charged headgroup interacts with the nucleic acid's phosphate (B84403) backbone, while the hydrophobic domain plays a critical role in the stability of the liposome (B1194612) and its ability to fuse with cellular membranes. nih.govmeddocsonline.org

For this compound, the N,N-diethylethylenediamine headgroup provides the positive charge necessary to bind and condense DNA or RNA. The structure of the headgroup is crucial; for instance, lipids with quaternary ammonium (B1175870) groups sometimes show lower transfection efficiency due to steric hindrance. meddocsonline.org The oleoyl tail, an 18-carbon monounsaturated chain, contributes to the fluidity of the lipid bilayer. This fluidity is important, as overly rigid membranes can hinder the release of the nucleic acid into the cytoplasm following endocytosis. meddocsonline.org Studies on other cationic lipids have shown that unsaturated alkyl chains, like oleoyl, can lead to better transfection ability compared to their saturated counterparts. nih.gov The combination of the cationic lipid with a neutral helper lipid, such as 1,2-dioleoyl-L-α-glycero-3-phosphatidyl-ethanolamine (DOPE), often results in higher transfection efficiency. nih.govmdpi.com DOPE is known to promote the transition from a bilayer to a hexagonal phase, which facilitates endosomal escape. nih.gov

Structural ComponentFunction in TransfectionRelevance of this compound Structure
Cationic Headgroup (e.g., N,N-diethylethylenediamine)Binds and condenses negatively charged nucleic acids via electrostatic interactions. meddocsonline.orgProvides the positive charge necessary for complex (lipoplex) formation.
Hydrophobic Tail (e.g., Oleoyl chain)Forms the core of the liposome and influences membrane fluidity and stability. nih.govmeddocsonline.orgThe unsaturated C18 chain promotes membrane fluidity, which can aid in endosomal escape and cargo release. nih.gov
Linker Group (Amide in this case)Connects the headgroup and tail; affects stability and biodegradability. nih.govAmide linkers are a common type used in cationic lipids.
Helper Lipid (e.g., DOPE)Enhances transfection efficiency by promoting endosomal escape. nih.govFormulations typically include helper lipids to maximize efficacy. nih.govmdpi.com

A significant challenge for in vivo gene delivery is the interaction of lipoplexes with serum components. nih.gov Serum proteins can bind to the surface of cationic lipoplexes, leading to their aggregation and rapid clearance from circulation or disassembly, which prevents them from reaching their target cells. nih.gov The stability of a lipoplex in the presence of serum is highly dependent on its composition, including the specific cationic lipid and helper lipid used. nih.gov

For example, some formulations show significantly reduced transfection efficiency in the presence of serum, while others are less affected. nih.gov The inclusion of cholesterol as a helper lipid has been reported to enhance in vivo gene expression because cholesterol-containing liposomes can interact more efficiently with cell membranes in the presence of serum. nih.gov Conversely, substituting cholesterol with DOPE in some formulations can reduce stability in serum. nih.gov Therefore, a formulation containing this compound would need to be optimized, likely with specific helper lipids, to ensure sufficient stability and maintain transfection capability in a complex biological environment like blood serum.

Development of Targeted Imaging Agents

The N,N-diethylethylenediamine moiety of this compound is a key structural component in the development of targeted imaging agents, particularly for melanoma. This part of the molecule serves as a pharmacophore that can be labeled with radionuclides for use in Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).

PET and SPECT are powerful non-invasive imaging techniques that rely on the administration of radiopharmaceuticals. researchgate.net The development of these agents involves labeling a targeting molecule with a suitable radioisotope. Fluorine-18 (¹⁸F) is the most widely used PET radionuclide due to its favorable half-life (109.8 min) and low positron energy. nih.gov

The N,N-diethylethylenediamine group is readily amenable to labeling. A common strategy involves a one-step conjugation reaction where an N,N-diethylethylenediamine precursor is coupled to a radiofluorination synthon. nih.gov For example, it can be reacted with prosthetic groups like N-succinimidyl 4-¹⁸F-fluorobenzoate (¹⁸F-SFB) or p-nitrophenyl 2-¹⁸F-fluoropropionate (¹⁸F-NFP) to produce the final radiolabeled probe. nih.gov This approach allows for a simple labeling procedure and often results in high radiochemical yields. nih.gov

Radiolabeling Precursor/SynthonResulting Probe ComponentTypical Radiochemical Yield (Decay-Corrected)
p-nitrophenyl 2-¹⁸F-fluoropropionate (¹⁸F-NFP)N-(2-(diethylamino)ethyl)-2-¹⁸F-fluoropropanamide (¹⁸F-FPDA)~79.8% nih.gov
N-succinimidyl 4-¹⁸F-fluorobenzoate (¹⁸F-SFB)N-[2-(diethylamino)-ethyl]-4-¹⁸F-fluorobenzamide (¹⁸F-FBZA)Not specified, but used in synthesis nih.gov
5-¹⁸F-fluoropicolinoyl chlorideN-(2-(diethylamino)-ethyl)-5-¹⁸F-fluoropicolinamide (¹⁸F-P3BZA)Not specified, but used in synthesis healthimaging.com

Malignant melanoma is an aggressive skin cancer characterized by the production of melanin (B1238610) pigment. healthimaging.com This pigment provides a specific target for diagnostic imaging. It has been discovered that molecules containing the N,N-diethylethylenediamine group exhibit a strong affinity for melanin. nih.govpnas.org This makes it a key pharmacophore for developing PET and SPECT probes to detect melanoma lesions and metastases. nih.govpnas.org

Numerous radiolabeled benzamide (B126) and nicotinamide (B372718) analogs incorporating the N,N-diethylethylenediamine structure have been developed and evaluated. nih.gov For instance, the aliphatic probe N-(2-(diethylamino)ethyl)-2-¹⁸F-fluoropropanamide (¹⁸F-FPDA) was synthesized and shown to specifically target melanotic tumors. nih.gov In vivo studies using mouse models with B16F10 melanoma xenografts demonstrated significant uptake of the probe in the tumor. nih.gov The tumor uptake of ¹⁸F-FPDA reached 2.65 ± 0.48 %ID/g (percentage of injected dose per gram of tissue) at 2 hours post-injection, with a high tumor-to-muscle ratio of approximately 7:1. nih.gov In contrast, uptake in non-pigmented tumors was close to background levels. nih.gov Similarly, other probes like ¹⁸F-P3BZA have also shown high specificity and have been successfully translated into clinical evaluation, demonstrating the potential to overcome some limitations of the standard clinical tracer, ¹⁸F-FDG. healthimaging.comderm.city

Probe NameTargetTumor ModelTumor Uptake (%ID/g at 2h p.i.)Tumor-to-Muscle Ratio (at 2h p.i.)
¹⁸F-FPDAMelaninB16F10 Murine Melanoma2.65 ± 0.48 nih.gov~7:1 nih.gov
¹⁸F-P3BZAMelaninHuman Melanoma PatientsData shows clear delineation of tumors healthimaging.comderm.cityHigh tumor-to-muscle contrast reported derm.city
¹⁸F-FBZAMelaninSK-MEL-3 Human MelanomaLower than other probes nih.govLower than other probes nih.gov

Utility in DNA Cleavage and DNA Research Tools

Amine-Catalyzed Cleavage of Abasic DNA Sites by Diethylethylenediamine Analogues

Scientific studies have demonstrated that derivatives of diethylethylenediamine are capable of catalyzing the cleavage of DNA at abasic (AP) sites. nih.govumsystem.edu AP sites are a frequent form of DNA damage characterized by the loss of a nucleobase. The cleavage mechanism is initiated by the primary amine group of the diamine derivative, which acts as a nucleophile and attacks the aldehyde group present in the open-ring form of the AP site. nih.gov This leads to the formation of a Schiff base intermediate, and a subsequent β-elimination reaction results in the cleavage of the phosphodiester bond. nih.gov

The efficiency of this cleavage is dependent on the structure of the diamine. While both primary and secondary amines can react with the AP site, the subsequent cleavage is more efficient with primary amines. nih.gov The presence of a tertiary amine, as in N,N-diethylethylenediamine, can modulate the local environment and the rate of the cleavage reaction. The oleoyl group, a long unsaturated fatty acid chain in this compound, could potentially enhance its interaction with DNA or cell membranes, though specific research on its DNA cleavage activity is not extensively documented.

Interactive Data Table: Factors Influencing Amine-Catalyzed DNA Cleavage at AP Sites

FactorInfluence on Cleavage EfficiencyMechanism
Amine Type Primary amines are generally more efficient than secondary or tertiary amines.The primary amine acts as a potent nucleophile to initiate the cleavage cascade. nih.gov
Diamine Structure The overall structure of the diethylethylenediamine analogue affects the reaction rate.Steric and electronic effects of substituents can influence the formation of the Schiff base and subsequent elimination reaction.
Lipophilic Groups The presence of groups like the oleoyl chain may enhance cellular uptake and interaction with DNA.Increased lipophilicity can facilitate passage through cell membranes.

Antibacterial Applications of Diethylethylenediamine Metal Complexes

The diethylethylenediamine moiety, a key structural component of this compound, readily forms stable complexes with a variety of metal ions. These metal complexes have garnered significant interest for their potential as antibacterial agents. nih.govmdpi.com The coordination of the diamine to a metal center can substantially amplify its biological activity compared to the uncomplexed ligand. scispace.com

The antibacterial effectiveness of these complexes is determined by several factors, including the specific metal ion, the geometry of the complex, and the lipophilicity of the ligands. nih.gov For instance, copper(II) complexes incorporating N,N-diethylethylenediamine have shown considerable activity against various bacterial strains. The proposed mechanism of action often involves the binding of the metal complex to bacterial DNA or essential proteins, thereby disrupting critical cellular functions. mdpi.com

The incorporation of a lipophilic tail, such as the oleoyl group, is a strategic approach to potentially boost the antibacterial potency of these metal complexes. Enhanced lipophilicity can improve the transport of the complex across the bacterial cell membrane, leading to higher intracellular accumulation and greater efficacy. nih.gov While much of the existing research has centered on simpler N,N-diethylethylenediamine metal complexes, the underlying principles suggest that oleoyl-functionalized derivatives represent a promising direction for the development of novel antibacterial therapeutics. nih.govscispace.com

Interactive Data Table: Determinants of Antibacterial Activity in Diethylethylenediamine Metal Complexes

DeterminantRole in Antibacterial ActivityExample
Metal Ion The choice of metal influences the complex's stability, reactivity, and biological target.Copper(II), Zinc(II), and Silver(I) ions have been extensively studied for their antimicrobial properties. nih.govmdpi.com
Complex Geometry The three-dimensional structure of the complex affects its ability to bind to biological targets.Square planar and octahedral geometries are common in active metal complexes. nih.gov
Ligand Lipophilicity Increased lipophilicity can enhance membrane permeability and cellular uptake. nih.govThe oleoyl group in this compound is a highly lipophilic moiety.

Future Research Directions and Translational Perspectives

Emerging Therapeutic Avenues and Clinical Translation Potential for N'-Oleoyl-N,N-diethylethylenediamine Analogues

While this compound itself is not extensively characterized in therapeutic literature, its structural components—an oleoyl (B10858665) group and a diethylaminoethyl head group—suggest that its analogues could be designed as bioactive molecules or as components of advanced drug delivery systems. The amide bond is a cornerstone of many biologically active molecules, including a wide range of pharmaceuticals. nih.govnih.gov The exploration of bioisosteres for the amide group is a common strategy in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties. nih.gov

Analogues of this compound could be investigated for several therapeutic applications. The lipidic nature of the molecule suggests a strong potential for interaction with cellular membranes, which are crucial in numerous physiological and pathological processes. nih.govnih.gov Lipids and their derivatives are known to act as signaling molecules in various pathways, including those governing inflammation and cell proliferation. nih.govnih.gov Therefore, analogues could be designed to modulate these pathways.

Furthermore, the structure is highly amenable for use in lipid-based drug delivery systems (LBDDS). ijppronline.comnih.govcas.org These systems are adept at encapsulating a wide spectrum of therapeutic compounds, from hydrophobic to hydrophilic agents, improving their solubility, bioavailability, and stability. nih.govcas.orgmdpi.com Analogues could be incorporated into formulations such as liposomes, solid lipid nanoparticles (SLNs), or nanostructured lipid carriers (NLCs) to enhance the delivery of drugs to specific targets, including crossing biological barriers like the blood-brain barrier. cas.org The functionalization of these lipid carriers can enable the targeted and controlled release of anticancer drugs within the tumor microenvironment, potentially increasing efficacy while minimizing systemic toxicity. nih.gov

Challenges in Biocompatibility and Pharmacokinetics for Lipidic Amides in Drug Delivery

The translation of lipidic amides from the laboratory to clinical applications hinges on overcoming significant challenges related to their biocompatibility and pharmacokinetic profiles. As components of LBDDS, these molecules are designed to improve the therapeutic index of drugs, but their own biological interactions must be thoroughly understood. ijppronline.commdpi.com

Biocompatibility: Lipidic carriers are generally considered biocompatible and biodegradable. nih.govnih.gov However, the specific structure of a lipidic amide can influence its interaction with biological systems. Key considerations include potential immunogenicity, especially with repeated administration, and cytotoxicity. For instance, the surface properties and charge of lipid-based nanoparticles can dictate their interaction with blood components and immune cells, potentially leading to clearance by the reticuloendothelial system (RES). mdpi.com The degradation of lipid components, while generally leading to non-toxic metabolites, must be evaluated for any novel compound to ensure safety. nih.gov

Pharmacokinetics: The primary goal of using lipid-based formulations is to optimize a drug's pharmacokinetic profile. ijppronline.comnih.gov However, the lipid carriers themselves are subject to the physiological processes of absorption, distribution, metabolism, and excretion (ADME). The physicochemical properties of the lipid formulation, such as particle size, charge, and lipid composition, directly influence the biodistribution and clearance of the encapsulated drug. mdpi.com For oral delivery, the formulation must withstand the harsh environment of the gastrointestinal tract and facilitate drug absorption. nih.govijpbs.com For parenteral routes, challenges include avoiding rapid clearance and ensuring the formulation reaches the target tissue. ijppronline.com

Table 1: Key Challenges in the Clinical Translation of Lipidic Amides

Area Specific Challenge Description
Biocompatibility ImmunogenicityPotential for the lipid system to be recognized by the immune system, leading to adverse reactions or rapid clearance.
CytotoxicityDirect toxic effects of the lipid amide or its degradation products on healthy cells and tissues.
HemocompatibilityInteraction with blood components, potentially causing hemolysis or aggregation.
Pharmacokinetics BioavailabilityThe fraction of the administered dose that reaches systemic circulation, which can be limited by poor solubility or degradation. nih.gov
StabilityMaintaining the physical and chemical integrity of the lipid-based formulation in biological fluids. ijppronline.com
BiodistributionControlling where the lipid carrier and its payload accumulate in the body to maximize target engagement and minimize off-target effects.
ClearanceRate and mechanism of removal from the body, often via the reticuloendothelial system (RES), which can limit circulation time. mdpi.com

Innovative Synthetic Pathways and Sustainable Production Methods for Amide-Based Compounds

The production of this compound and its analogues requires efficient and sustainable synthetic methodologies for forming the core amide bond. Traditional methods for amide synthesis often involve the use of activated carboxylic acid derivatives like acyl chlorides, which can require harsh reaction conditions and generate significant waste. researchgate.net

Recent innovations have focused on developing greener and more efficient synthetic routes. catrin.com These include:

Direct Amidation: Catalytic methods that allow for the direct coupling of carboxylic acids and amines without the need for stoichiometric activating agents. Boron-based reagents have shown promise in this area. researchgate.net

Enzymatic Synthesis: The use of enzymes, particularly lipases such as Candida antarctica lipase B (CALB), offers a highly sustainable approach. nih.gov These biocatalytic methods can be performed in greener solvents, often without the need for additives or intensive purification, yielding pure amides with high efficiency. nih.gov Enzymatic synthesis has been successfully used to produce various fatty amides, demonstrating its potential for industrial-scale production. acs.orgresearchgate.net

Photoredox Catalysis: Visible-light-mediated synthesis represents a modern strategy that allows for the formation of amide bonds under very mild conditions. mdpi.com This approach provides an efficient and sustainable platform for activating organic molecules. mdpi.com

Microwave-Assisted Synthesis: The use of microwave irradiation can accelerate the reaction between fatty acids and amines, offering a continuous and energy-efficient production method that yields high-purity amides with minimal by-products. google.com A process involving heating a fatty acid and urea in a microwave oven with a Lewis acid catalyst has been developed for producing oleylamide. google.com

Table 2: Comparison of Synthetic Methods for Amide Bond Formation

Method Advantages Disadvantages Sustainability Aspect
Traditional (Acyl Halides) High reactivity, well-established.Harsh conditions, corrosive by-products (e.g., HCl), poor atom economy. researchgate.netLow
Direct Catalytic Amidation Avoids stoichiometric activators, milder conditions.May require specific catalysts (e.g., boron reagents). researchgate.netMedium
Enzymatic Synthesis (Lipase) High selectivity, mild conditions, minimal waste, no need for intensive purification. nih.govSlower reaction times, enzyme cost and stability can be a concern.High
Visible-Light Photoredox Catalysis Very mild conditions, high efficiency, uses light as a renewable energy source. mdpi.comRequires a photocatalyst, may have substrate scope limitations.High
Microwave-Assisted Synthesis Rapid heating, shorter reaction times, high energy efficiency, suitable for continuous flow. google.comRequires specialized equipment, potential for localized overheating.Medium to High

Integration with Omics Technologies for Comprehensive Biological Profiling and Mechanism Elucidation

To fully understand the biological role and therapeutic potential of this compound and its analogues, a systems-level approach is necessary. The integration of "omics" technologies, particularly lipidomics, provides a powerful platform for this purpose. nih.govomics.org

Lipidomics is the large-scale study of the complete lipid profile (the lipidome) within a cell, tissue, or organism. omics.org This field utilizes advanced analytical techniques, primarily mass spectrometry (MS) coupled with separation methods like liquid chromatography (LC) or gas chromatography (GC), to identify and quantify thousands of distinct lipid species. nih.govtechnologynetworks.comihuican.org

By applying lipidomics, researchers can:

Elucidate Mechanisms of Action: Determine how an exogenous lipidic amide perturbs cellular lipid networks and metabolic pathways. nih.gov This can reveal the compound's mechanism of action and identify its molecular targets.

Discover Biomarkers: Identify specific changes in the lipidome that correlate with the compound's therapeutic effect or potential toxicity. nih.govihuican.org These lipid signatures can serve as biomarkers for monitoring treatment response in clinical settings.

Comprehensive Biological Profiling: Gain a holistic view of the compound's physiological effects. youtube.com Multi-omics approaches, which integrate lipidomics with genomics, proteomics, and metabolomics, can provide a more complete picture of the biological response to a given compound, helping to generate and test hypotheses about its function. researchgate.net

The application of lipidomics has already provided significant insights into the pathophysiology of various diseases, including cardiovascular disease, cancer, and inflammatory conditions, by revealing dysregulation in lipid metabolism and signaling. nih.govtechnologynetworks.commdpi.com This same technology can be leveraged to accelerate the development of novel lipid-based therapeutics by providing a detailed understanding of their biological interactions.

Table 3: Application of Omics Technologies in Lipid-Based Compound Research

Omics Technology Key Techniques Application for Lipidic Amide Research
Lipidomics Mass Spectrometry (MS), Liquid/Gas Chromatography (LC/GC). nih.govihuican.org- Comprehensive profiling of all cellular lipids. - Quantifying changes in lipid species after compound administration. - Elucidating metabolic and signaling pathway perturbations. nih.gov
Proteomics Mass Spectrometry (MS)- Identifying protein binding partners of the lipidic amide. - Assessing changes in the expression of enzymes involved in lipid metabolism.
Metabolomics MS, Nuclear Magnetic Resonance (NMR) Spectroscopy. omics.org- Studying downstream effects on overall cellular metabolism. - Identifying metabolic by-products of the lipidic amide.
Genomics/Transcriptomics DNA/RNA Sequencing- Determining if the compound alters the expression of genes involved in lipid synthesis, transport, or signaling.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.